Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

Pharmaceutical Intermediate Process Chemistry Quality Control

Azasetron hydrochloride manufacturing requires the precise 5-chloro-2-hydroxy-3-nitro substitution pattern to ensure regioselective benzoxazine cyclization. This compound (CAS 5043-79-8) is the nitro-intermediate of record in EP 0313393 / US 4892872. - Dual-use as the key pharma intermediate and certified Azasetron Impurity 11 reference standard. - Supplied with full COA, NMR, HPLC, and MS documentation at ≥98% purity to support ICH Q3A compliance. - Bench-scale to pilot-plant quantities available; Fe/NH₄Cl reduction-ready with defined solid-state properties for robust process characterization.

Molecular Formula C8H6ClNO5
Molecular Weight 231.59 g/mol
CAS No. 5043-79-8
Cat. No. B1296909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-2-hydroxy-3-nitrobenzoate
CAS5043-79-8
Molecular FormulaC8H6ClNO5
Molecular Weight231.59 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O
InChIInChI=1S/C8H6ClNO5/c1-15-8(12)5-2-4(9)3-6(7(5)11)10(13)14/h2-3,11H,1H3
InChIKeyFIUDEVZDUKTMAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Chloro-2-Hydroxy-3-Nitrobenzoate: Key 5-HT3 Antagonist Intermediate


Methyl 5-chloro-2-hydroxy-3-nitrobenzoate (CAS 5043-79-8) is a trisubstituted benzoate ester belonging to the class of nitro-salicylate derivatives. It is primarily recognized as a critical precursor to the antiemetic drug azasetron hydrochloride, a potent serotonin 5-HT3 receptor antagonist . The compound features a unique substitution pattern on the aromatic ring—a chloro group at the 5-position, a hydroxyl group at the 2-position, and a nitro group at the 3-position—which defines its reactivity profile in downstream transformations including nitro reduction and benzoxazine ring cyclization [1]. Its molecular formula is C8H6ClNO5, with a molecular weight of 231.59 g/mol and a commercial purity typically available at 97–98% .

5-HT₃ Antagonist Intermediate
Nitro → Amine Reduction
Benzoxazine Cyclization
Azasetron API Synthesis

Methyl 5-Chloro-2-Hydroxy-3-Nitrobenzoate: Irreplaceable in Azasetron Synthesis


Generic substitution of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate with structurally similar nitro-salicylate esters is contraindicated in pharmaceutical intermediate applications due to strict stereoelectronic requirements of the downstream benzoxazine cyclization. The precise 5-chloro-2-hydroxy-3-nitro substitution pattern is essential for the stepwise reduction of the nitro group to the corresponding 3-amino derivative, which then undergoes regioselective cyclization with chloroacetyl chloride to form the 1,4-benzoxazine scaffold core of azasetron [1]. Alternative substitution patterns, such as the 4-chloro or 2-hydroxy-5-nitro regioisomers, lead to different cyclization products, while the ethyl ester analog (CAS 159323-96-3) alters the hydrolysis kinetics and downstream N-methylation selectivity at the benzoxazine nitrogen . The methyl ester is specifically documented in the primary patent literature as the intermediate of record for the azasetron hydrochloride manufacturing process [2].

Target 5-Chloro-2-hydroxy-3-nitro methyl ester
Ethyl Ester (CAS 159323-96-3) Altered hydrolysis kinetics may shift cyclization selectivity and N-methylation efficiency.
Target 5-Chloro-2-hydroxy-3-nitro regioisomer
4-Chloro or 5-Nitro Regioisomers Different substitution patterns produce alternative benzoxazine products, invalidating the azasetron route.
Target Methyl 5-chloro-2-hydroxy-3-nitrobenzoate
Unchlorinated Methyl Salicylate Lack of 5-chloro directing group introduces mixed nitration regioisomers, reducing yield and requiring separation.
The 5-chloro-2-hydroxy-3-nitro substitution pattern is documented in patent literature as the intermediate of record for azasetron hydrochloride manufacturing. Regioisomeric or ester analog substitutions may require re-validation of the entire synthetic route.

Comparative Evidence vs. Closest Analogs


Methyl vs. Ethyl Ester: Crystallization and Purity Advantage

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate (MW: 231.59 g/mol) offers a 14.03 g/mol reduction in molecular weight compared to its ethyl ester analog, ethyl 5-chloro-2-hydroxy-3-nitrobenzoate (MW: 245.62 g/mol, CAS 159323-96-3) . This lower molecular weight, combined with the absence of the additional methylene rotatable bond present in the ethyl ester, contributes to more favorable crystallization behavior and a sharper melting point range. In industrial azasetron production, the methyl ester intermediate (CAS 5043-79-8) is isolated as a crystalline solid after nitration and is subjected to Fe/NH4Cl reduction in water—a heterogeneous reaction where consistent crystal morphology of the starting nitro-ester directly impacts reduction rate reproducibility [1]. The ethyl ester, by contrast, lacks documented use in the validated patent route and has limited publicly available solid-state characterization data, introducing uncertainty for process development and regulatory filing.

Methyl vs. Ethyl Ester
Cross-study comparable
MW: 231.59 g/mol vs. 245.62 g/mol
6.06% lower molecular weight; one fewer rotatable bond
Supports more reproducible crystallization and heterogeneous reduction rate.
Crystal morphology impact on reduction consistency requires batch-specific review.
Pharmaceutical Intermediate Process Chemistry Quality Control

Fe/NH4Cl Reduction Efficiency vs. Alternative Methods

The patent-validated synthetic route for azasetron uses methyl 5-chloro-2-hydroxy-3-nitrobenzoate as the defined nitro intermediate, which is reduced to 3-amino-5-chloro-2-hydroxybenzoic acid methyl ester (CAS 5043-81-2) using an Fe/NH4Cl system in water [1]. This reducing system is documented to provide high conversion with operational simplicity, avoiding the need for catalytic hydrogenation equipment or toxic stannous chloride workup. In contrast, alternative literature routes that employ stannous chloride (SnCl2) reduction introduce tin-containing aqueous waste streams that require additional remediation, increase per-batch processing costs by an estimated 15–25% at pilot scale (based on industrial waste handling surcharges), and may leave trace tin residues in the amine intermediate that necessitate additional purification steps before cyclization . The Fe/NH4Cl method is specified in the foundational patent literature (EP 0313393, US 4892872) and has been validated in industrial production [2].

Fe/NH₄Cl Reduction
Class-level inference
Fe/NH₄Cl in water vs. SnCl₂/HCl reflux. Estimated 15–25% higher batch cost for tin method due to waste handling surcharges.
Patent-validated method avoids tin waste, reducing environmental compliance burden.
Class-level cost estimate; process-specific calculation required.
Process Chemistry Nitro Reduction Pharmaceutical Manufacturing

Azasetron Impurity 11: Dual Analytical and Synthetic Role

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate (CAS 5043-79-8) is officially catalogued as Azasetron Impurity 11 in pharmaceutical reference standard libraries, with a defined purity specification of ≥98% accompanied by full characterization data including COA, NMR, HPLC, and MS spectral documentation [1]. This impurity designation creates a dual-use procurement scenario: the compound serves both as a synthetic intermediate and as a quantitative reference standard for HPLC purity analysis of azasetron hydrochloride API batches. The closely related methyl 3-amino-5-chloro-2-hydroxybenzoate (CAS 5043-81-2) is catalogued as Azasetron Impurity 10 [2], allowing analytical laboratories to construct a complete impurity profile by sourcing both standards. Most simple nitro-salicylate analogs lacking the 5-chloro substituent are not recognized as pharmacopeial impurities for azasetron and thus cannot fulfill this dual analytical–synthetic role.

Impurity 11 Standard
Head-to-head
CAS 5043-79-8 is Azasetron Impurity 11 (≥98% purity, COA/NMR/HPLC/MS). Unchlorinated analogs are not recognized as pharmacopeial impurities.
Dual-use: synthetic intermediate and quantitative reference standard for HPLC method validation.
Supports ICH Q3A impurity profiling for azasetron API batches.
Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Exclusive 3-Nitro Regioselectivity via 5-Chloro Substitution

The nitration of methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4) with nitric acid in sulfuric acid yields exclusively the 3-nitro regioisomer, methyl 5-chloro-2-hydroxy-3-nitrobenzoate [1]. This regioselectivity is governed by the combined directing effects of the 2-hydroxy and 5-chloro substituents. In contrast, nitration of unchlorinated methyl salicylate (methyl 2-hydroxybenzoate) produces a mixture of 3-nitro and 5-nitro regioisomers, requiring chromatographic separation to isolate the desired product, which reduces isolated yield by 20–35% at preparative scale (class estimate based on typical regioisomeric ratios for phenolic ester nitrations) . The exclusive 3-nitro selectivity conferred by the 5-chloro substituent eliminates this separation step, streamlining the manufacturing process and improving atom economy for the azasetron intermediate supply chain.

3-Nitro Regioselectivity
Class-level inference
Exclusive 3-nitro isomer via 5-chloro substrate vs. 20–35% estimated yield loss from regioisomer separation with unchlorinated methyl salicylate.
Eliminates regioisomer separation, improving atom economy and throughput.
Yield advantage is a class-level estimate based on phenolic ester nitration literature.
Regioselective Synthesis Electrophilic Aromatic Substitution Intermediate Characterization

Optimal Procurement Scenarios


Azasetron API Intermediate Manufacturing

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate is the nitro-intermediate of record in the patent-validated azasetron hydrochloride synthetic route (EP 0313393, US 4892872), where it undergoes Fe/NH4Cl reduction to the 3-amino derivative followed by cyclization to the 1,4-benzoxazine core [1]. Procurement of this specific intermediate with documented purity ≥97% and full analytical characterization (NMR, HPLC) ensures alignment with the regulatory chemistry, manufacturing, and controls (CMC) section of the azasetron drug master file, minimizing the risk of process deviation during technology transfer or scale-up [2].

Impurity Reference Standard for Quality Control

As the officially designated Azasetron Impurity 11 (CAS 5043-79-8), this compound is procured by pharmaceutical quality control laboratories for HPLC method validation, system suitability testing, and batch release analysis of azasetron hydrochloride finished product [1]. The availability of full COA, NMR, HPLC, and MS documentation at ≥98% purity supports compliance with ICH Q3A guidelines for impurity identification and quantification, enabling a single sourcing event to fulfill both intermediate supply and reference standard requirements [2].

5-HT3 Receptor SAR Studies

In medicinal chemistry research programs investigating 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives as 5-HT3 receptor antagonists, methyl 5-chloro-2-hydroxy-3-nitrobenzoate serves as the preferred starting material for constructing the benzoxazine core [1]. The defined 5-chloro-2-hydroxy-3-nitro substitution pattern enables systematic variation at the benzoxazine nitrogen and carboxamide positions, facilitating SAR exploration. The foundational study by Kawakita et al. (Chem Pharm Bull 1992, 40, 624–630) demonstrated that the chlorine substituent contributes to 5-HT3 receptor binding affinity; using the unchlorinated analog would produce a different core scaffold with altered pharmacology, invalidating comparisons to the published azasetron pharmacophore [2].

Nitro-Reduction Process Optimization

This compound is the substrate of choice for developing and optimizing heterogeneous nitro reduction protocols using Fe/NH4Cl in water, a method that avoids tin waste and catalytic hydrogenation infrastructure [1]. Process development groups procure this specific nitro-intermediate to benchmark reduction kinetics, assess crystal morphology effects on reaction rate, and validate in-process control methods (TLC, HPLC) prior to scaling the reduction to pilot plant volumes. The defined solid-state properties and documented impurity profile of the starting nitro compound enable robust process characterization and design-of-experiments (DoE) studies for the reduction step [2].

Application
Selection Property
Validation Focus
Azasetron API Intermediate Manufacturing
Patent-validated nitro-intermediate with documented purity and characterization
CMC alignment and process deviation risk during scale-up
Impurity Reference Standard for QC
Officially designated Azasetron Impurity 11 with full COA/NMR/HPLC/MS
HPLC method validation and ICH Q3A batch release testing
5-HT₃ Receptor SAR Studies
Defined 5-chloro-2-hydroxy-3-nitro substitution for benzoxazine core assembly
SAR exploration at benzoxazine nitrogen and carboxamide positions
Nitro-Reduction Process Optimization
Defined solid-state properties and documented impurity profile
Benchmarking Fe/NH₄Cl reduction kinetics and in-process control methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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